2-(Methylthio)-5-nitrobenzonitrile
Overview
Description
2-(Methylthio)benzonitrile is a chemical compound with the CAS Number: 6609-54-7 . It has a molecular weight of 149.22 . The compound is a solid in its physical form .
Physical and Chemical Properties Analysis
2-(Methylthio)benzonitrile is a solid in its physical form . Its IUPAC name is 2-(methylsulfanyl)benzonitrile . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Chemical Synthesis and Reactions
- Synthesis of Aromatic Disulfides: Aromatic disulfides, such as 5,5′-dithiobis(2-nitrobenzoic acid), have been synthesized and utilized for determining sulfhydryl groups in biological materials, indicating potential applications in biochemical assays and therapeutic research (Ellman, 1959).
- Reactivity and Molecular Transformations: Studies on compounds like 2-Fluoro-5-nitrobenzonitrile and various dimethylbenzonitriles under different chemical conditions have revealed insights into molecular reactivity, synthesis pathways, and the formation of novel compounds, which can be relevant for developing new chemical synthesis methods and materials (Wilshire, 1967); (Fischer & Greig, 1973).
Molecular Structures and Properties
- Conformational Polymorphism: Research on compounds like 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile has highlighted the significance of molecular conformation on the physical properties and stability of crystal structures, which is crucial for the design and development of materials with specific optical, electronic, and mechanical properties (Yu et al., 2000).
Photophysical and Electrochemical Studies
- Electrochemical Studies: Investigations into the anodic oxidation of nitrobenzenesulfenamides and the generation of free radicals have provided valuable insights into electrochemical processes, which are essential for understanding reaction mechanisms and developing new electrochemical sensors, devices, and energy storage technologies (Sayo et al., 1983); (Geske & Maki, 1960).
Safety and Hazards
The safety data sheet for a related compound, Bis(methylthio)methane, suggests that it is a flammable liquid and can cause skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .
Future Directions
While specific future directions for 2-(Methylthio)benzonitrile are not mentioned in the search results, a study on the applications of 2-methacryloyloxyethyl phosphorylcholine polymers in biodevices provides some insights into the potential future directions for similar compounds . The study suggests that these compounds could be used in the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .
Properties
IUPAC Name |
2-methylsulfanyl-5-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-13-8-3-2-7(10(11)12)4-6(8)5-9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIOZRLNTSCJFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649979 | |
Record name | 2-(Methylsulfanyl)-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74631-35-9 | |
Record name | 2-(Methylsulfanyl)-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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